(Ethynyl-13C2)benzene

Quantitative Mass Spectrometry Stable Isotope Dilution LC-MS/MS Method Development

(Ethynyl-13C2)benzene (CAS 263012-32-4), also known as Phenylacetylene-1,2-13C2 or Ethynylbenzene-13C2, is a stable isotope-labeled analog of phenylacetylene (unlabeled CAS 536-74-3) wherein both carbon atoms of the ethynyl moiety are substituted with the carbon-13 isotope. This compound belongs to the class of terminal aromatic alkynes and is primarily utilized as a quantitative internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows.

Molecular Formula C8H6
Molecular Weight 104.12 g/mol
CAS No. 263012-32-4
Cat. No. B569372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Ethynyl-13C2)benzene
CAS263012-32-4
Synonyms1-Phenylethyne-13C2;  Ethynylbenzene-13C2;  NSC 4957-13C2;  Phenylacetylene-13C2;  Phenylethyne-13C2;  Ethynyl-1-13C2-benzene;  Phenyl[1-13C2]acetylene; 
Molecular FormulaC8H6
Molecular Weight104.12 g/mol
Structural Identifiers
InChIInChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i6+1,8+1
InChIKeyUEXCJVNBTNXOEH-ANVYNZRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethynyl-13C2-benzene (CAS 263012-32-4): A Dual 13C-Labeled Internal Standard for Quantitative Mass Spectrometry


(Ethynyl-13C2)benzene (CAS 263012-32-4), also known as Phenylacetylene-1,2-13C2 or Ethynylbenzene-13C2, is a stable isotope-labeled analog of phenylacetylene (unlabeled CAS 536-74-3) wherein both carbon atoms of the ethynyl moiety are substituted with the carbon-13 isotope . This compound belongs to the class of terminal aromatic alkynes and is primarily utilized as a quantitative internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) workflows. The compound is supplied at ≥99 atom % 13C isotopic purity and 99% chemical purity (CP) , with a mass shift of +2 Da relative to the unlabeled parent compound (M+2) , enabling unambiguous differentiation from endogenous or analyte-derived signals in complex biological and environmental matrices.

Ethynyl-13C2-benzene vs. Generic Analogs: Why Isotopic Labeling Position and Mass Shift Matter for Quantification


Substituting (Ethynyl-13C2)benzene with a different isotopologue—such as the single 13C-labeled Phenylacetylene-2-13C (CAS 54522-92-8) or a deuterium-labeled analog (e.g., Phenylacetylene-d)—fundamentally alters the analytical performance characteristics of the internal standard. The +2 Da mass shift of the 13C2-labeled compound is generated entirely from the ethynyl carbons rather than the aromatic ring, a structural feature that may preserve a distinct chromatographic retention time relative to the unlabeled analyte, thereby minimizing ion suppression or enhancement effects in electrospray ionization MS . In contrast, deuterium-labeled analogs frequently exhibit problematic chromatographic isotope effects—specifically, earlier elution times relative to the unlabeled analyte—which can compromise co-elution requirements for robust internal standardization [1]. A single 13C label (+1 Da shift) increases the risk of isotopic overlap with the M+1 natural abundance peak of the unlabeled analyte, whereas the +2 Da shift of the 13C2-labeled compound reduces this interference potential. Furthermore, supplier-reported purity specifications vary substantially: the dual-labeled 13C2 compound is offered at 99% CP , while commercial sources of the unlabeled phenylacetylene may be limited to ≥98% purity and are subject to batch-to-batch variability in trace impurities that can interfere with sensitive MS detection.

Ethynyl-13C2-benzene Quantitative Differentiation: Head-to-Head Evidence Against Closest Analogs


Mass Shift and Isotopic Interference: 13C2 (+2 Da) vs. 13C1 (+1 Da) vs. Unlabeled

The dual 13C labeling of (Ethynyl-13C2)benzene generates a nominal mass shift of +2 Da relative to unlabeled phenylacetylene (M = 102 Da → M+2 = 104 Da), compared with the +1 Da shift of single-labeled Phenylacetylene-2-13C (M+1 = 103 Da) . A +1 Da shift is susceptible to isotopic crosstalk with the M+1 natural abundance peak of unlabeled phenylacetylene, which constitutes approximately 8.8% of the M peak intensity due to naturally occurring 13C. The +2 Da shift reduces this overlap to the M+2 natural abundance peak, which is <0.4% of M intensity, thereby enabling lower limits of quantification and improved signal-to-noise in complex matrices .

Quantitative Mass Spectrometry Stable Isotope Dilution LC-MS/MS Method Development

Isotopic Purity Specification: 99 atom % 13C vs. 99% CP

The target compound is supplied with a certified isotopic purity of 99 atom % 13C and an assay specification of 99% chemical purity (CP) . This dual certification ensures that the material meets the stringent requirements for quantitative internal standard use. In contrast, commercially available Ethynylbenzene-13C2 from other sources reports a purity of ≥95% . The 4% absolute difference in chemical purity between 99% and 95% specifications may correspond to a significant increase in unknown impurities that can interfere with analyte ionization or generate extraneous MS signals, potentially requiring additional purification steps prior to method validation .

Analytical Method Validation Stable Isotope Standards Quality Control

Chromatographic Retention Behavior: 13C vs. Deuterium Labeling

13C-labeled internal standards typically co-elute with their unlabeled analytes, whereas deuterium-labeled analogs frequently exhibit a measurable reverse isotope effect—eluting earlier than the analyte by several seconds in reversed-phase LC [1]. This differential retention can lead to divergent matrix effects during electrospray ionization, as the internal standard and analyte experience different solvent compositions at the moment of ion formation. (Ethynyl-13C2)benzene, by virtue of its 13C labeling on the ethynyl moiety rather than hydrogen substitution on the aromatic ring, is expected to maintain co-elution with unlabeled phenylacetylene, thereby ensuring that the internal standard experiences the same ionization suppression or enhancement as the analyte.

LC-MS Method Development Isotope Effects Internal Standard Selection

Synthetic Route and Batch Reproducibility: 13C2-Acetylene Precursor

The synthesis of (Ethynyl-13C2)benzene proceeds via Pd-catalyzed Sonogashira coupling of iodobenzene with 13C2-acetylene, a defined and commercially available isotopically enriched precursor . This two-carbon ethynyl labeling strategy places the isotopic label on the reactive terminal alkyne moiety, which may participate in subsequent click chemistry or coupling reactions in downstream applications. The use of a discrete 13C2-acetylene building block enables consistent isotopic incorporation at both ethynyl carbons, resulting in reproducible +2 Da mass shift and 99 atom % 13C enrichment across synthesis batches .

Isotope Labeling Chemistry Custom Synthesis Process Development

Ethynyl-13C2-benzene: Priority Application Scenarios for Method Development and Procurement


Stable Isotope Dilution LC-MS/MS Quantification of Phenylacetylene-Derived Metabolites in Biological Fluids

In pharmacokinetic or toxicokinetic studies of phenylacetylene-containing drug candidates or their metabolites, (Ethynyl-13C2)benzene serves as an ideal surrogate internal standard for the quantification of the parent moiety. The +2 Da mass shift (104 Da vs. 102 Da for unlabeled) provides a clear, interference-free MS/MS channel, while the 99% CP specification ensures minimal background from impurities that could confound trace-level measurements. The 13C label, unlike deuterium labels, preserves co-elution with the unlabeled analyte [1], thereby ensuring that matrix effects are uniformly applied to both standard and analyte—a critical requirement for accurate quantification in plasma, urine, or tissue homogenates.

Mechanistic Elucidation of Alkyne Click Chemistry Reactions via Isotopic Tracing

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of bioconjugation and materials chemistry. (Ethynyl-13C2)benzene, bearing a 13C-labeled terminal alkyne, enables precise tracking of the ethynyl moiety through reaction pathways using 13C NMR spectroscopy or high-resolution MS. The synthetic route via 13C2-acetylene precursor guarantees that both carbons of the alkyne are uniformly enriched, providing a distinct 13C NMR signal (e.g., at ~80 ppm for the terminal ethynyl carbon) that is absent in the unlabeled starting material. This labeling pattern allows researchers to distinguish between desired cycloaddition products and side products arising from alternative reaction pathways or alkyne homocoupling.

Environmental Forensics: Source Apportionment of Phenylacetylene Contamination via Compound-Specific Isotope Analysis (CSIA)

Phenylacetylene may be present as a trace constituent in petroleum-derived environmental contaminants or industrial effluents. (Ethynyl-13C2)benzene, with its certified 99 atom % 13C isotopic purity , can be employed as a calibration standard for compound-specific isotope analysis (CSIA) by GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS). The precise +2 Da mass shift and defined 13C enrichment allow accurate correction for instrumental isotope fractionation and verification of 13C/12C ratio linearity across the measurement range. The 99% CP specification ensures that co-eluting impurities do not skew the measured δ13C values of environmental samples.

Method Development and Validation for Regulated Bioanalysis under GLP/GMP

For bioanalytical methods subject to regulatory guidance (e.g., FDA Bioanalytical Method Validation Guidance for Industry), the use of a stable isotope-labeled internal standard is strongly recommended to control for matrix effects and extraction variability. (Ethynyl-13C2)benzene meets the key criteria for such applications: it is structurally identical to the analyte except for isotopic substitution; the +2 Da mass shift is sufficient to avoid isotopic crosstalk; and the 99% CP chemical purity aligns with the stringent acceptance criteria for reference standards. The availability of a Certificate of Analysis documenting lot-specific purity and isotopic enrichment provides the traceability required for GLP/GMP-compliant laboratory operations.

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